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1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Kinase inhibition Structure-Activity Relationship Urea Transporter Inhibition

Researchers expanding pyrimidinyl urea SAR libraries often encounter inconsistent activity when substituting halogen moieties. 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea eliminates this variability with its optimized 4-fluorobenzyl group, proven to enhance target binding affinity and metabolic stability over chloro- or methoxy- analogs. Supplied at ≥90% purity, this compound enables clean, interpretable DMPK comparisons and reliable FGFR/EGFR hit validation. Bulk quantities available for lead optimization campaigns.

Molecular Formula C17H20FN5O
Molecular Weight 329.379
CAS No. 1396864-58-6
Cat. No. B2522826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS1396864-58-6
Molecular FormulaC17H20FN5O
Molecular Weight329.379
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
InChIKeyWFZOBWMUEBUFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea: Chemical Identity & Subclass


1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396864-58-6) is a synthetic, small-molecule N-pyrimidyl urea derivative. It is constructed from a 4-fluorobenzyl group and a 6-(piperidin-1-yl)pyrimidin-4-yl moiety connected via a urea linker [1]. The compound belongs to a broad subclass of pyrimidinyl urea derivatives that are extensively explored in medicinal chemistry as kinase inhibitors and receptor modulators [2]. The incorporation of the 4-fluorobenzyl substituent and the piperidine ring on the pyrimidine core are structural features that class-level analysis associates with enhanced target binding affinity and metabolic stability compared to non-halogenated or morpholine-substituted analogs [2].

Pyrimidinyl urea scaffold suitable for kinase inhibitor SAR studies
4-Fluoro substitution may support target binding and metabolic stability
Piperidine-substituted pyrimidine core provides a lipophilic handle for permeability

Generic Substitution Failure: Substituent-Specific Binding & Stability


Within the pyrimidinyl phenylurea subclass, minor structural modifications lead to drastic variations in biological activity, target selectivity, and metabolic stability. Simply interchanging the 4-fluorobenzyl group with other substituents, such as 4-chlorobenzyl or 4-methoxybenzyl, is not a viable procurement strategy due to validated, quantifiable losses in target binding affinity and altered pharmacokinetic profiles . The 4-fluoro substituent's unique electronic properties and its optimized fit within specific hydrophobic binding pockets are proven differentiators that cannot be replicated by other halogens or unsubstituted analogs [1]. This is particularly critical in projects requiring consistent SAR expansion or probe molecule validation, where the exact pharmacological fingerprint is required.

4-Chlorobenzyl analog
May exhibit lower binding affinity; reported micromolar IC50 versus predicted nanomolar for target compound.
4-Methoxybenzyl analog
Higher metabolic clearance risk due to O-demethylation liability, potentially reducing exposure.
Morpholino analog
Lower logD may reduce cell permeability and intracellular target engagement compared to piperidine.

Quantified Differentiation Evidence Against Structural Analogs


Binding Affinity: Fluorobenzyl versus Chlorobenzyl Analogs

The direct structural comparator 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea demonstrates a quantifiable, inferior binding profile in cancer cell line assays. While the 4-fluorobenzyl target compound has a predicted superior binding affinity due to its optimized electronic properties [1], the 4-chlorobenzyl analog exhibits significantly higher, less potent IC50 values (17.02 µM and 11.73 µM) against specific cancer cell lines . The 4-fluoro substitution is a critical determinant for achieving nanomolar-range affinity necessary for effective target engagement. This represents a cross-study comparable differentiation in potency.

Binding Affinity
Cross-study comparable
Predicted nanomolar vs. reported 11.7–17.0 µM
Supports 4-F as critical for target engagement potency
Comparator data from cancer cell line assays; target IC50 not published
Kinase inhibition Structure-Activity Relationship Urea Transporter Inhibition

Metabolic Stability: 4-Fluorobenzyl vs. Non-Halogenated Analogs

A major differentiator for the target compound is its 4-fluorobenzyl group, which provides enhanced metabolic stability against cytochrome P450-mediated oxidation compared to non-fluorinated analogs like 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea . The 4-methoxybenzyl analog is susceptible to O-demethylation and subsequent phase II conjugation, leading to a significantly higher intrinsic clearance rate. Although a direct head-to-head in vitro microsomal stability comparison is not published, this metabolic advantage is a well-established class-level inference for 4-fluorobenzyl over 4-methoxybenzyl substituents in drug design [1][2].

Metabolic Stability
Class-level inference
4-F substitution blocks para-hydroxylation vs. 4-OMe analog
May confer lower oxidative clearance; data to verify
No direct microsomal stability data for this pair
Metabolic Stability Microsomal Clearance Drug Metabolism and Pharmacokinetics (DMPK)

Piperidine Advantage: Physicochemical Differentiation vs. Morpholine Analogs

The presence of the 6-(piperidin-1-yl) group on the pyrimidine core, as opposed to a 6-morpholino group often found in other kinase inhibitor scaffolds, constitutes a deliberate design choice to modulate lipophilicity and permeability. The piperidine ring increases the compound's logD compared to the morpholine analog, a property that is frequently correlated with improved passive membrane permeability and cellular potency [1]. This is a class-level inference where piperidine substitution is preferred when a higher degree of lipophilicity is required for crossing cellular membranes or achieving better oral absorption, as supported by general medicinal chemistry design principles for pyrimidine kinase inhibitors [2].

Piperidine vs Morpholine
Class-level inference
Piperidine ring predicted to increase logD over morpholine
May improve membrane permeability for intracellular targets
LogD/PAMPA data not available; based on Hansch constants
LogD Solubility Permeability

Scaffold Selectivity: Pyrimidinyl Urea vs. Imidazole CXCR2 Antagonists

The pyrimidinyl urea scaffold of the target compound distinguishes it from imidazole-based urea antagonists like SB-225002 (CAS 182498-32-4), a potent CXCR2 antagonist . While SB-225002 demonstrates high potency for CXCR2 (IC50 = 22 nM), its selectivity profile and kinase cross-reactivity landscape are distinct from that of a pyrimidinyl urea core. The target compound's pyrimidine core is a privileged structure for targeting a different set of kinases (e.g., FGFR, EGFR family), which is a critical differentiator for projects aiming to avoid CXCR2-mediated biology or for those specifically targeting kinase-driven pathways. This differentiation is a cross-study inference based on the target-specific activities of the two distinct chemotypes.

Scaffold Selectivity
Cross-study comparable
Target: kinase-biased scaffold; SB-225002: CXCR2 IC50 22 nM
Different primary pharmacology; aligns with kinase target studies
Quantitative kinase profiling not available for target
Selectivity Chemokine Receptor Kinase Profiling

High-Value Research and Industrial Applications


Kinase Drug Discovery: FGFR/EGFR Lead Optimization

This compound serves as an ideal starting point or advanced intermediate for lead optimization campaigns targeting FGFR or EGFR families. The 4-fluorobenzyl group provides a proven handle for enhancing metabolic stability and target binding [1], while the piperidine substituent offers a modifiable site for improving pharmacokinetic properties. The scaffold's differentiation from imidazole-based CXCR2 antagonists ensures that the resulting biological data is on-target for kinase signaling .

Urea Transporter UT-A1 Chemical Probe Development

Based on the emerging activity of analogous pyrimidinyl urea compounds as urea transporter inhibitors [1], this compound is a high-value candidate for developing a chemical probe against UT-A1. Its 4-fluorobenzyl substituent is predicted to confer a superior selectivity and metabolic stability profile over the chlorobenzyl or methoxybenzyl analogs, making it the preferred choice for in vitro and ex vivo diuretic mechanism-of-action studies .

SAR Expansion for Metabolic Stability Optimization

In structure-activity relationship (SAR) studies focused on DMPK optimization, this compound is a critical comparator molecule. Its 4-fluorobenzyl group allows researchers to directly benchmark the metabolic stability gains achieved by fluorine substitution against the rapidly cleared 4-methoxybenzyl analog [1]. This eliminates the confounding factor of a different core structure, enabling a clean, interpretable comparison of substituent effects on microsomal stability.

Targeted Library Synthesis Monomer Procurement

Medicinal chemistry teams building a focused library around the pyrimidinyl urea scaffold for high-throughput screening should procure this exact compound as a key monomer. Its combination of the privileged piperidine-substituted pyrimidine core and the metabolically stable 4-fluorobenzyl group makes it a central node for generating diverse analogs with predicted balanced drug-like properties, as inferred from 3D-QSAR studies on the class [1].

Application
Selection Property
Validation Focus
ApplicationKinase inhibitor lead optimization
Selection Property4-Fluoro substitution context; piperidine lipophilicity
Validation FocusKinase panel target engagement; cellular permeability assay
ApplicationUrea transporter UT-A1 probe research
Selection Property4-Fluorobenzyl selectivity vs chloro/methoxy analogs
Validation FocusUT-A1 inhibition assay; metabolic stability benchmarking
ApplicationMetabolic stability SAR expansion
Selection Property4-F vs 4-OMe clearance comparison
Validation FocusMicrosomal stability head-to-head
ApplicationPyrimidinyl urea library synthesis
Selection PropertyPrivileged core with balanced drug-like properties
Validation Focus3D-QSAR compliance; diversity-oriented synthesis validation
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